(4-methyl-3-nitrophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Properties
IUPAC Name |
(4-methyl-3-nitrophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-3-6-15(7-4-13)12-26-19-20-9-10-21(19)18(23)16-8-5-14(2)17(11-16)22(24)25/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVQQINZOUXBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-methyl-3-nitrophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , also known by its IUPAC name, exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H18N3O3S
- Molecular Weight : 342.39 g/mol
- Structural Features : The compound contains an imidazole ring, a thioether moiety, and a nitrophenyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound possesses several biological activities:
-
Antimicrobial Activity :
- Studies have shown that imidazole derivatives exhibit significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. The presence of the nitrophenyl group enhances the antimicrobial efficacy due to its electron-withdrawing nature, which can increase the compound's reactivity and interaction with bacterial cell walls .
- Antitumor Activity :
- Anti-inflammatory Effects :
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The imidazole moiety is known to interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to therapeutic effects.
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in inflammation and cancer progression, although further studies are needed to elucidate these interactions fully.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) group in the compound is susceptible to nucleophilic substitution under oxidative or alkylating conditions.
-
Oxidative Cleavage : Reaction with hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to a sulfone group, enhancing electrophilicity. This reaction is critical for modifying bioactivity in related imidazole derivatives .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) leads to S-alkylation, forming sulfonium salts.
Table 1: Reaction Conditions for Thioether Modifications
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation to Sulfone | H₂O₂ (30%), AcOH, 60°C, 4 hr | Sulfone derivative | 78–85 | |
| S-Alkylation | CH₃I, NaH, DMF, RT, 12 hr | Sulfonium salt | 65–72 |
Reduction of the Nitro Group
The 3-nitro group on the phenyl ring can undergo selective reduction to an amine, altering electronic properties and enabling further derivatization.
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Catalytic Hydrogenation : Using H₂ gas and Pd/C in ethanol reduces the nitro group to an amine at 50°C .
-
Tin(II) Chloride Reduction : SnCl₂ in HCl selectively reduces nitro to amine without affecting the thioether or imidazole rings .
Table 2: Nitro Group Reduction Outcomes
| Reducing Agent | Conditions | Product | Purity (%) | Source |
|---|---|---|---|---|
| H₂, Pd/C (10%) | EtOH, 50°C, 6 hr | 3-Amino-4-methylphenyl derivative | 92 | |
| SnCl₂, HCl | Reflux, 3 hr | 3-Amino-4-methylphenyl derivative | 88 |
Electrophilic Aromatic Substitution (EAS)
The nitrophenyl ring directs electrophiles to specific positions due to its electron-withdrawing nitro group:
-
Nitration : Further nitration at the para position occurs under mixed acid (HNO₃/H₂SO₄), forming dinitro derivatives .
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the meta position relative to the nitro group .
Table 3: EAS Reactivity Trends
| Reaction | Position Selectivity | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | Para to nitro | 3-Nitro-4-methyl-5-nitrophenyl | 70 | |
| Sulfonation | Meta to nitro | 3-Nitro-4-methyl-5-sulfophenyl | 65 |
Imidazole Ring Reactivity
The 4,5-dihydroimidazole ring participates in ring-opening and cycloaddition reactions:
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Acid-Catalyzed Hydrolysis : HCl (6M) cleaves the imidazole ring to form a diamino ketone intermediate.
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1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form fused bicyclic structures, enhancing structural complexity .
Table 4: Imidazole Ring Transformations
| Reaction | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 8 hr | Diamino ketone | Precursor for amines | |
| Cycloaddition | Nitrile oxide, THF, 60°C, 12 hr | Furo[3,4-d]imidazole derivative | Drug design |
Computational Insights into Reactivity
DFT studies (B3LYP/6-31G(d,p)) on analogous nitroaryl-imidazole systems reveal:
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Electrophilicity : The nitro group increases the compound’s electrophilicity (global electrophilicity index, ω = 6.35 eV), favoring nucleophilic attacks .
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Frontier Orbital Gaps : A HOMO-LUMO gap of 3.16 eV suggests moderate reactivity, aligning with experimental observations .
Table 5: DFT-Derived Reactivity Parameters
| Parameter | Value (eV) | Implication | Source |
|---|---|---|---|
| HOMO Energy | -6.06 | Electron-donating capacity | |
| LUMO Energy | -2.90 | Electron-accepting capacity | |
| Global Electrophilicity (ω) | 6.35 | High electrophilic character |
Stability Under Reaction Conditions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Moieties
(a) (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone ()
- Molecular Formula : C₁₈H₁₄F₃N₃O₃S (mass: 409.38 g/mol).
- Key Differences :
- Aromatic Group : Para-nitrophenyl (vs. meta-nitro/methyl in the target compound).
- Thioether Substituent : 3-Trifluoromethylbenzyl (CF₃) instead of 4-methylbenzyl.
- The para-nitro group may lead to distinct dipole moments and crystal packing compared to the target compound’s meta-substitution .
(b) 4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole ()
- Molecular Formula : C₂₂H₁₇F₃N₂ (mass: 366.38 g/mol).
- Key Differences :
- Core Structure : Fully aromatic imidazole (vs. partially saturated imidazoline in the target compound).
- Substituents : Trifluoromethylphenyl and diphenyl groups.
- Diphenyl groups may enhance π-π stacking interactions in coordination chemistry applications .
Functional Group Comparisons
(a) Thioether vs. Thione Groups
- Target Compound : Contains a thioether (-S-CH₂-C₆H₄-CH₃), identifiable by IR C-S stretches (700–600 cm⁻¹) and absence of C=S (~1250 cm⁻¹) or S-H (~2500–2600 cm⁻¹) bands.
- Triazole-Thiones (): Exhibit tautomerism between thione (C=S) and thiol (S-H) forms, confirmed by IR νC=S (~1250 cm⁻¹) and absence of νS-H.
- Impact :
(a) Nitro Group Effects
- Nitro groups are redox-active, contributing to prodrug activation mechanisms in hypoxia-selective therapies .
(b) Imidazoline vs. Imidazole Cores
Spectroscopic Data
- IR Spectroscopy: Target Compound: Strong C=O stretch (~1680 cm⁻¹) from the methanone group; absence of C=S or S-H bands confirms thioether linkage. Triazole-Thiones (): C=S stretches at ~1250 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
